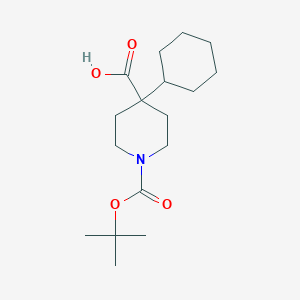

1-(叔丁氧羰基)-4-环己基哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" is a chemical compound extensively studied in the field of organic chemistry. It's a derivative of cyclohexanecarboxylic acid, which is often used in the synthesis of various chemical compounds and pharmaceuticals.

Synthesis Analysis

- An improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was described using milder and more selective conditions (Badland et al., 2010).

- A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a compound closely related to the one , has been developed, significantly shortening the known literature procedures for these unnatural amino acids (Bakonyi et al., 2013).

Molecular Structure Analysis

- The crystal and molecular structure of a similar compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, which might provide insights into the molecular structure of the compound (Cetina et al., 2003).

Chemical Reactions and Properties

- 3-tert-Butyl-Substituted Cyclohexa-1,4-dienes, which are structurally similar to the compound of interest, function as isobutane equivalents in certain chemical reactions, highlighting the versatility of tert-butyl-substituted cyclohexane compounds in synthetic chemistry (Keess & Oestreich, 2017).

Physical Properties Analysis

- For a closely related compound, the details on synthesis, crystallization, and resultant molecular structures provide insights into the physical properties that might be extrapolated to "1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid" (Cetina et al., 2003).

Chemical Properties Analysis

- The study of compounds like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can provide a foundational understanding of the chemical properties of tert-butoxycarbonyl functionalized cyclohexanes, which is applicable to the compound (Bakonyi et al., 2013).

科学研究应用

Application 1: Dipeptide Synthesis

- Summary of the Application : This compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acids. In this context, the compound is used as a starting material in the synthesis process .

- Methods of Application or Experimental Procedures : The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Deprotection of Boc Amino Acids

- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .

- Methods of Application or Experimental Procedures : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

Application 3: Amino Acid Ionic Liquids

- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application or Experimental Procedures : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 4: High Temperature Deprotection

- Summary of the Application : This compound is used in the high temperature deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .

- Methods of Application or Experimental Procedures : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

Application 5: Preparation of Room-Temperature Ionic Liquids

- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application or Experimental Procedures : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

安全和危害

The safety data sheet for a similar compound, ((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJZAWKPOYZNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589220 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

CAS RN |

273378-16-8 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。